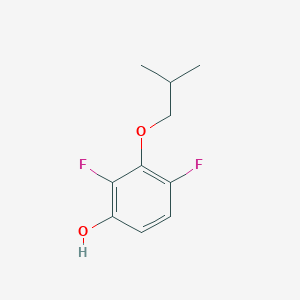

2,4-Difluoro-3-(2-methylpropoxy)phenol

Description

2,4-Difluoro-3-(2-methylpropoxy)phenol is a fluorinated phenolic compound characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 4, a 2-methylpropoxy (isobutoxy) group at position 3, and a hydroxyl group at position 1. The compound’s fluorine substituents enhance electronegativity and metabolic stability, while the 2-methylpropoxy group may influence lipophilicity and steric effects .

Properties

IUPAC Name |

2,4-difluoro-3-(2-methylpropoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O2/c1-6(2)5-14-10-7(11)3-4-8(13)9(10)12/h3-4,6,13H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJOEPDYGBMHDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1F)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-(2-methylpropoxy)phenol typically involves the reaction of 2,4-difluorophenol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-(2-methylpropoxy)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding hydroquinones.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,4-Difluoro-3-(2-methylpropoxy)phenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-(2-methylpropoxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their function. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The 2-methylpropoxy group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Fluorine Effects: The 2,4-difluoro substitution pattern is shared across several analogs, enhancing electron-withdrawing properties and resistance to oxidative degradation compared to non-fluorinated phenols .

- Ether vs. Hydroxymethyl: The 2-methylpropoxy group in the target compound increases lipophilicity relative to 2,4-difluoro-3-(hydroxymethyl)phenol, which has a polar hydroxymethyl group .

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Boiling/Melting Point | Solubility | Reactivity Highlights |

|---|---|---|---|

| This compound | Not reported | Likely low water solubility | Ether linkage may reduce acidity vs. phenol |

| 2-Fluorophenol | 72–74°C (melting) | Moderate in water | Higher acidity (pKa ~8.3) due to fluorine |

| 2,4-Difluoro-3-(trifluoromethoxy)iodobenzene | Not reported | Organic solvents | Iodo substituent enables Suzuki couplings |

| 2,4-Difluoro-3-(hydroxymethyl)phenol | Not reported | Higher water solubility | Hydrogen bonding via hydroxymethyl group |

Key Findings :

- Acidity: Fluorine substituents lower the pKa of phenolic OH compared to non-fluorinated analogs, but the 2-methylpropoxy group may sterically hinder deprotonation .

- Solubility : The hydroxymethyl derivative (CAS 866028-20-8) is more water-soluble than the target compound, which is likely soluble in organic solvents like DCM or THF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.